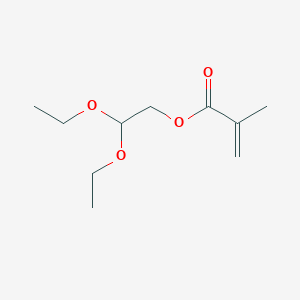
2-(3-Bromophenyl)-2-methylpropyl methyl ether
描述
2-(3-Bromophenyl)-2-methylpropyl methyl ether is an organic compound that belongs to the class of aromatic bromides. These compounds are characterized by the presence of a bromine atom attached to an aromatic ring. The compound’s structure includes a benzene ring substituted with a bromo group and a 2-methoxy-1,1-dimethyl-ethyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-methylpropyl methyl ether can be achieved through several methods:
Bromination of 3-(2-methoxy-1,1-dimethyl-ethyl)-benzene: This method involves the bromination of the precursor compound using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Grignard Reaction: Another method involves the formation of a Grignard reagent from 3-(2-methoxy-1,1-dimethyl-ethyl)-benzene and subsequent reaction with a brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-2-methylpropyl methyl ether can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives such as phenols, nitriles, and amines.
Oxidation: Products include phenols and quinones.
Reduction: The major product is the corresponding hydrogenated benzene derivative.
科学研究应用
2-(3-Bromophenyl)-2-methylpropyl methyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropyl methyl ether depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 1-Bromo-2-(2-methoxy-1,1-dimethyl-ethyl)-benzene
- 1-Bromo-4-(2-methoxy-1,1-dimethyl-ethyl)-benzene
- 1-Chloro-3-(2-methoxy-1,1-dimethyl-ethyl)-benzene
Comparison
Compared to similar compounds, 2-(3-Bromophenyl)-2-methylpropyl methyl ether may exhibit unique reactivity due to the position of the substituents on the benzene ring
属性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC 名称 |
1-bromo-3-(1-methoxy-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-11(2,8-13-3)9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 |
InChI 键 |
HONYEGOQNAXWBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC)C1=CC(=CC=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-N-{[(pent-4-en-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8654627.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)


![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)



![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)
![7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine](/img/structure/B8654699.png)
![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)
